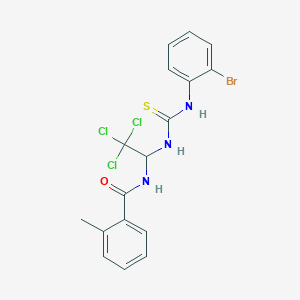

N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE

CAS No.: 6430-52-0

Cat. No.: VC9044484

Molecular Formula: C17H15BrCl3N3OS

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6430-52-0 |

|---|---|

| Molecular Formula | C17H15BrCl3N3OS |

| Molecular Weight | 495.6 g/mol |

| IUPAC Name | N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide |

| Standard InChI | InChI=1S/C17H15BrCl3N3OS/c1-10-6-2-3-7-11(10)14(25)23-15(17(19,20)21)24-16(26)22-13-9-5-4-8-12(13)18/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |

| Standard InChI Key | KAYFXOQNAXEBRV-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Br |

| Canonical SMILES | CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Br |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound has the molecular formula C₁₇H₁₅BrCl₃N₃OS and a molecular weight of 495.6 g/mol. Its IUPAC name, N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide, reflects the integration of three key functional groups:

-

Trichloroethyl group: Imparts electron-withdrawing effects, influencing reactivity.

-

Bromo-substituted aniline: Enhances steric bulk and potential for halogen bonding.

-

Carbothioyl linkage: Introduces sulfur-based reactivity, enabling nucleophilic substitutions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 6430-52-0 |

| Molecular Formula | C₁₇H₁₅BrCl₃N₃OS |

| Molecular Weight | 495.6 g/mol |

| IUPAC Name | N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide |

| Density | Not reported |

| Boiling Point | Not reported |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE involves multi-step reactions, typically starting with the condensation of 2-bromoaniline with thiocarbonyl reagents to form the carbothioyl intermediate. Subsequent steps include:

-

Trichloroethylation: Introduction of the trichloroethyl group via nucleophilic substitution.

-

Benzamide coupling: Attachment of the 2-methylbenzamide moiety using coupling agents like EDCl or HOBt.

Precise temperature control (typically 0–5°C for exothermic steps) and anhydrous conditions are critical to prevent hydrolysis of the carbothioyl group.

Reactivity Profiles

-

Nucleophilic Substitution: The trichloroethyl group undergoes substitution with nucleophiles (e.g., amines, thiols), making it a candidate for prodrug design.

-

Oxidation: The carbothioyl linkage can oxidize to disulfides under aerobic conditions, necessitating inert atmosphere handling.

-

Halogen Exchange: The bromine atom on the aniline ring may participate in Suzuki-Miyaura cross-coupling reactions for functionalization .

| Parameter | Details |

|---|---|

| Hazard Statements | H302 (Harmful if swallowed) |

| Precautionary Measures | P261 (Avoid inhalation) |

| Storage Conditions | 2–8°C in airtight containers |

Comparison with Structural Analogues

The Sigma-Aldrich analogue N(1-(((4-acetylanilino)carbothioyl)amino)2,2,2-trichloroethyl)-2-methylbenzamide (CAS 406915-74-0) shares the trichloroethyl-benzamide backbone but replaces bromine with an acetyl group . Key differences include:

Table 3: Structural Comparison

| Feature | Target Compound | Sigma Compound |

|---|---|---|

| Molecular Weight | 495.6 g/mol | 458.797 g/mol |

| Functional Group | 2-bromoaniline | 4-acetylaniline |

| Reactivity | Halogen bonding | Ketone-mediated cross-coupling |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume